molecular formula C9H9NO5 B1586711 2-Ethoxy-4-nitrobenzoic acid CAS No. 2486-66-0

2-Ethoxy-4-nitrobenzoic acid

Cat. No.: B1586711
CAS No.: 2486-66-0
M. Wt: 211.17 g/mol
InChI Key: BSIOETYGDXDWBR-UHFFFAOYSA-N
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Description

2-Ethoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxy group at the second position and a nitro group at the fourth position. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

It is known that nitro compounds, such as 2-Ethoxy-4-nitrobenzoic acid, are important nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This property may influence its interactions with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that nitro compounds can participate in various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-4-nitrobenzoic acid can be synthesized through the nitration of 2-ethoxybenzoic acid. The nitration process involves the introduction of a nitro group into the benzene ring. This can be achieved by reacting 2-ethoxybenzoic acid with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction typically proceeds as follows:

C9H9NO3+HNO3C9H9NO5+H2O\text{C}_9\text{H}_9\text{NO}_3 + \text{HNO}_3 \rightarrow \text{C}_9\text{H}_9\text{NO}_5 + \text{H}_2\text{O} C9​H9​NO3​+HNO3​→C9​H9​NO5​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

    Esterification: Methanol, ethanol, sulfuric acid.

Major Products Formed

    Reduction: 2-Ethoxy-4-aminobenzoic acid.

    Substitution: Various substituted benzoic acids.

    Esterification: 2-Ethoxy-4-nitrobenzoate esters.

Scientific Research Applications

2-Ethoxy-4-nitrobenzoic acid is utilized in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic compounds.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceutical agents due to its structural similarity to biologically active compounds.

    Industry: As a precursor in the manufacture of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxybenzoic acid
  • 4-Nitrobenzoic acid
  • 2-Nitrobenzoic acid

Uniqueness

2-Ethoxy-4-nitrobenzoic acid is unique due to the presence of both an ethoxy group and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-ethoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-8-5-6(10(13)14)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIOETYGDXDWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371295
Record name 2-Ethoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2486-66-0
Record name 2-Ethoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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